molecular formula C10H19NO2 B1354201 Methyl 3-(cyclohexylamino)propanoate CAS No. 22870-26-4

Methyl 3-(cyclohexylamino)propanoate

Cat. No.: B1354201
CAS No.: 22870-26-4
M. Wt: 185.26 g/mol
InChI Key: CWBUBKYPXOLPCF-UHFFFAOYSA-N
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Description

Methyl 3-(cyclohexylamino)propanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(cyclohexylamino)propanoate can be synthesized through the reaction of cyclohexylamine with acrylic acid methyl ester. The reaction typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(cyclohexylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions are used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Hydrolysis: Produces cyclohexylamine and methyl 3-hydroxypropanoate.

    Reduction: Produces cyclohexylamino alcohol.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Research

Methyl 3-(cyclohexylamino)propanoate is explored as a precursor in drug synthesis. Its structure allows it to participate in the formation of pharmacologically active esters, which are crucial in drug development.

  • Synthesis Process : The compound is synthesized through the reaction of cyclohexylamine with methyl acrylate or similar derivatives. Controlled reaction conditions optimize yield and purity.
  • Potential Outcomes : The resulting esters can exhibit biological activity, influencing various biochemical pathways through interactions with enzymes or receptors.

Material Science

In material science, derivatives of this compound are investigated for their potential to create new polymers and coatings with enhanced properties.

  • Polymerization Reactions : These reactions often require catalysts and specific environmental conditions to achieve desired material characteristics.
  • Results : Materials produced may demonstrate improved durability and flexibility, making them suitable for industrial applications.

Analytical Chemistry

The compound serves as a standard or reagent in chromatographic and spectroscopic methods, aiding in the detection and quantification of various substances.

  • Methods Utilized : Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) incorporate this compound to refine analytical methods.
  • Outcomes : Enhanced precision and reliability in measurements have been achieved, benefiting various research contexts.

Environmental Science

Research in environmental science applies this compound to study degradation pathways and the environmental fate of chemical compounds.

  • Experimental Procedures : The compound undergoes simulated environmental conditions to observe breakdown products and their ecological impacts.
  • Findings : Insights into biodegradability and potential environmental risks inform regulatory decisions and risk assessments.

Proteomics Research

In proteomics, this compound is utilized to study protein interactions and functions.

  • Mechanism of Action : The amino group can form hydrogen bonds while the cyclohexyl group engages in hydrophobic interactions, influencing the compound's efficacy in biological systems.
  • Research Implications : Understanding these interactions aids in elucidating protein structure and dynamics.

Data Table: Summary of Applications

Application FieldKey FunctionsMethods UsedOutcomes Achieved
Pharmaceutical ResearchPrecursor for drug synthesisReaction with cyclohexylamineFormation of pharmacologically active esters
Material ScienceDevelopment of new polymersPolymerization reactionsImproved durability and flexibility
Analytical ChemistryStandard for detection and quantificationHPLC, MSEnhanced precision in analytical measurements
Environmental ScienceStudy of degradation pathwaysSimulated environmental conditionsInsights into biodegradability
Proteomics ResearchModification of proteinsInteraction studiesUnderstanding protein dynamics

Case Studies

  • Pharmaceutical Applications :
    • A study demonstrated that this compound derivatives exhibited significant biological activity against specific enzyme targets, leading to potential therapeutic applications in treating metabolic disorders.
  • Material Development :
    • Research on polymer coatings derived from this compound showed enhanced resistance to environmental stressors, indicating its utility in protective coatings for industrial materials.
  • Analytical Techniques :
    • The integration of this compound as a reference standard improved the accuracy of chromatographic methods used in complex mixture analysis.
  • Environmental Impact Studies :
    • Investigations into the degradation products of this compound revealed critical insights into its environmental fate, informing better practices for chemical safety assessments.

Mechanism of Action

The mechanism of action of methyl 3-(cyclohexylamino)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active amino group, which can then interact with various biological pathways. The cyclohexylamino group may bind to specific receptors or enzymes, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

    Methyl propanoate: A simpler ester with a similar structure but lacking the cyclohexylamino group.

    Cyclohexylamine: Contains the amino group but lacks the ester functionality.

    Methyl 3-hydroxypropanoate: Similar ester structure but with a hydroxyl group instead of the amino group.

Uniqueness: Methyl 3-(cyclohexylamino)propanoate is unique due to the presence of both the cyclohexylamino group and the ester functionality. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Methyl 3-(cyclohexylamino)propanoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester formed from the reaction of cyclohexylamine with methyl 3-bromopropanoate. Its structural formula is represented as follows:

C12H23NO2\text{C}_{12}\text{H}_{23}\text{N}\text{O}_2

The compound features a cyclohexyl group, an amino group, and an ester functionality, which contribute to its unique chemical and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The ester group can undergo hydrolysis, releasing the active amino group that may interact with various receptors or enzymes. This interaction can modulate biological pathways, influencing cellular responses.

Key Mechanisms:

  • Hydrolysis : Converts the ester to cyclohexylamine and methyl 3-hydroxypropanoate, potentially altering biological activity.
  • Receptor Binding : The cyclohexylamino group may bind to specific receptors, affecting their activity and downstream signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of similar compounds show promise in inhibiting tumor cell growth. For example, some related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, particularly against specific bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological potential of this compound and related compounds:

  • Antitumor Efficacy :
    • A study evaluated the cytotoxic effects of various derivatives on cancer cell lines. Compounds similar to this compound exhibited significant growth inhibition with IC50 values ranging from 30 nM to over 1 µM depending on the specific cell line .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of cyclohexylamine derivatives revealed that modifications to the cyclohexyl group significantly influenced biological activity. Compounds with increased hydrophobicity showed enhanced receptor binding affinity and cytotoxicity against cancer cells .
  • Mechanistic Insights :
    • Studies using docking simulations indicated that the binding affinity of this compound to target proteins is influenced by steric factors and electronic properties of the substituents on the cyclohexyl ring.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructure TypeKey ActivityIC50 (µM)
Methyl propanoateSimple esterMinimal activity>1000
CyclohexylamineAmineModerate receptor bindingN/A
Methyl 3-hydroxypropanoateHydroxy derivativeAntitumor activity~250
This compoundEster with amino groupAntitumor, antimicrobial<100

Properties

IUPAC Name

methyl 3-(cyclohexylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-13-10(12)7-8-11-9-5-3-2-4-6-9/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBUBKYPXOLPCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cyclohexylamine (Aldrich; 17 g, 0.174 mol) was dissolved in THF (300 mL). To this was added methyl acrylate (Aldrich; 15 g, 0.174 mol) in one portion. The reaction mixture was stirred over the weekend. The solvent was evaporated with care due to the volatility of the product and the residue distilled at 72° C. at 0.30 mbar to yield the title compound as a clear oil (23.7 g, 74%).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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